molecular formula C14H14N2O B14404412 2-Cyano-N-phenylcyclohex-1-ene-1-carboxamide CAS No. 89611-23-4

2-Cyano-N-phenylcyclohex-1-ene-1-carboxamide

Cat. No.: B14404412
CAS No.: 89611-23-4
M. Wt: 226.27 g/mol
InChI Key: LQZHGRGYBHZJPB-UHFFFAOYSA-N
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Description

2-Cyano-N-phenylcyclohex-1-ene-1-carboxamide is an organic compound that features a cyano group, a phenyl group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-phenylcyclohex-1-ene-1-carboxamide typically involves the reaction of cyclohexene with phenyl isocyanate and a cyanating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-phenylcyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexene oxides, while reduction can produce cyclohexylamines.

Scientific Research Applications

2-Cyano-N-phenylcyclohex-1-ene-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-N-phenylcyclohex-1-ene-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-cyclohexene: Similar in structure but lacks the cyano and carboxamide groups.

    Cyclohexanone: Contains a ketone group instead of the cyano and carboxamide groups.

    Phenylcyclohexane: Lacks the double bond and functional groups present in 2-Cyano-N-phenylcyclohex-1-ene-1-carboxamide.

Uniqueness

This compound is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89611-23-4

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-cyano-N-phenylcyclohexene-1-carboxamide

InChI

InChI=1S/C14H14N2O/c15-10-11-6-4-5-9-13(11)14(17)16-12-7-2-1-3-8-12/h1-3,7-8H,4-6,9H2,(H,16,17)

InChI Key

LQZHGRGYBHZJPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C#N)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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